molecular formula C9H10O3 B146518 2,6-Dimethoxybenzaldehyde CAS No. 3392-97-0

2,6-Dimethoxybenzaldehyde

Cat. No.: B146518
CAS No.: 3392-97-0
M. Wt: 166.17 g/mol
InChI Key: WXSGQHKHUYTJNB-UHFFFAOYSA-N
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Description

2,6-Dimethoxybenzaldehyde is an organic compound with the molecular formula C9H10O3. It is a derivative of benzaldehyde, featuring two methoxy groups (-OCH3) attached to the benzene ring at the 2 and 6 positions. This compound is known for its distinctive aromatic properties and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 1,3-dimethoxybenzene with n-butyllithium in tetrahydrofuran and hexane at 0°C, followed by the addition of formic acid ethyl ester at -78°C. The reaction mixture is then treated with ethanol, iodine, and potassium carbonate, and allowed to warm to room temperature .

Industrial Production Methods: In industrial settings, this compound is often produced by the demethylation of 2,6-dimethoxybenzyl alcohol using aluminum bromide (AlBr3) as a catalyst . This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Preparation of Derivatives

2,6-Dimethoxybenzaldehyde serves as a key intermediate in the synthesis of various compounds. One notable reaction is its demethylation to form 2,6-dihydroxybenzaldehyde using aluminum bromide (AlBr3) as a catalyst. This transformation is crucial for obtaining phenolic compounds that exhibit enhanced biological activity .

Reactions and Mechanisms

DMB participates in several organic reactions, including:

  • Suzuki–Miyaura Coupling : A palladium-catalyzed cross-coupling reaction that allows for the formation of biaryl compounds. DMB can act as a coupling partner with aryl boronic acids to yield complex structures useful in pharmaceuticals .
  • Nitroaldol Reactions : DMB can undergo nitroaldol reactions to generate β-nitro alcohols, which are valuable intermediates in organic synthesis .

Medicinal Chemistry

Antibacterial Activity

Research has demonstrated that benzaldehyde derivatives, including DMB, possess significant antibacterial properties. A study evaluated the effectiveness of various phenolic benzaldehydes against pathogens such as Escherichia coli and Salmonella enterica. DMB's structural features contribute to its activity profile, making it a candidate for further exploration as an antibacterial agent .

Potential Drug Development

The modification of DMB can lead to the synthesis of new pharmacologically active compounds. For example, derivatives with hydroxyl substitutions have shown improved bioactivity against bacterial strains, suggesting that DMB could play a role in developing new antibiotics or disinfectants .

Materials Science

Polymerization Studies

DMB has been investigated for its polymerization behavior, particularly in the context of cationic polymerization processes. The compound can be used to synthesize polymers with specific properties by controlling the polymerization conditions and catalysts employed . This application is particularly relevant in the development of advanced materials with tailored functionalities.

Structural Studies

Crystallography

The crystal structure of this compound has been studied using X-ray diffraction techniques. Understanding its crystallographic properties aids in predicting how this compound will behave in various chemical environments and reactions . Such studies are essential for the rational design of new materials and compounds based on DMB.

Summary Table of Applications

Application AreaSpecific Use CasesReferences
Organic SynthesisDemethylation to 2,6-dihydroxybenzaldehyde
Suzuki–Miyaura coupling
Nitroaldol reactions
Medicinal ChemistryAntibacterial activity against various pathogens
Potential drug development
Materials SciencePolymerization studies
Structural StudiesX-ray crystallography

Mechanism of Action

The mechanism of action of 2,6-Dimethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it can act as a substrate for enzymes, leading to the formation of various products. The methoxy groups play a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Uniqueness: 2,6-Dimethoxybenzaldehyde is unique due to the specific positioning of its methoxy groups, which influences its reactivity and the types of reactions it can undergo. This makes it particularly valuable in certain synthetic pathways and industrial applications .

Biological Activity

2,6-Dimethoxybenzaldehyde (DMBA), with the chemical formula C9_9H10_{10}O3_3 and CAS number 3392-97-0, is an aromatic aldehyde that has garnered attention for its diverse biological activities. This compound is characterized by two methoxy groups located at the 2 and 6 positions of the benzene ring, which significantly influence its chemical reactivity and biological properties. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Weight166.17 g/mol
Density1.1 g/cm³
Boiling Point289.6 °C
Melting Point96-98 °C
Flash Point119.8 °C

This compound is a colorless liquid or solid that has applications in organic synthesis and as a biochemical reagent in life sciences research .

Antimicrobial Activity

Research has demonstrated that DMBA exhibits significant antimicrobial properties. A study evaluating various benzaldehydes found that DMBA was effective against several pathogens, including Escherichia coli, Listeria monocytogenes, and Salmonella enterica. The minimum inhibitory concentration (MIC) for DMBA against these bacteria was notably lower than many other tested compounds, indicating its potential as a natural antimicrobial agent .

Anti-inflammatory Effects

DMBA has been shown to modulate inflammatory pathways. It acts on the NF-κB signaling pathway, which plays a crucial role in regulating immune response and inflammation. In vitro studies have indicated that DMBA can inhibit the activation of NF-κB, leading to reduced production of pro-inflammatory cytokines .

Neuropharmacological Effects

The compound also exhibits neuropharmacological activity by acting on serotonin receptors. Specifically, it has been identified as an agonist at the serotonin 5-HT2A receptor, which is implicated in cognitive and behavioral processes. This interaction suggests potential applications in treating mood disorders or cognitive impairments .

Cytotoxicity and Apoptosis

Studies have explored the cytotoxic effects of DMBA on various cancer cell lines. It has been found to induce apoptosis through mechanisms involving DNA damage and cell cycle arrest. For instance, DMBA treatment resulted in increased levels of reactive oxygen species (ROS) and activation of caspases in cancer cells, leading to programmed cell death .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, DMBA was tested alongside other benzaldehydes for its antibacterial efficacy against Campylobacter jejuni. The results indicated that DMBA had a BA50 value (the concentration required to achieve a 50% reduction in bacterial count) significantly lower than that of many other compounds tested, confirming its strong antibacterial properties .

Case Study 2: Neuropharmacological Research

A study focused on the effects of DMBA on cognitive behavior in rodent models revealed that administration of DMBA improved performance in memory tasks. The underlying mechanism was linked to its action on serotonin receptors, suggesting potential therapeutic applications for mood disorders .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2,6-Dimethoxybenzaldehyde in laboratory settings?

  • Methodological Answer : this compound is typically synthesized via formylation of 1,3-dimethoxybenzene using reagents like hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) or via Vilsmeier-Haack reactions. For example, analogous aldehydes (e.g., 3,5-dimethoxybenzaldehyde) are synthesized by reacting dimethoxybenzene derivatives with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled conditions . Purification often involves column chromatography or recrystallization from ethanol .

Q. How can researchers purify this compound to achieve high purity for sensitive reactions?

  • Methodological Answer : High-purity this compound is obtained through repeated column chromatography (using silica gel and ethyl acetate/hexane gradients) followed by recrystallization in ethanol or methanol. Analytical techniques like thin-layer chromatography (TLC) should confirm purity before use in downstream reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer : Nuclear magnetic resonance (¹H and ¹³C NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure. Infrared (IR) spectroscopy identifies functional groups (e.g., aldehyde C=O stretch at ~1650 cm⁻¹). For advanced validation, X-ray crystallography can resolve stereoelectronic effects influenced by methoxy substituents .

Advanced Research Questions

Q. How is this compound utilized in the design of bioactive compounds, such as anticancer agents?

  • Methodological Answer : The aldehyde group in this compound serves as a reactive handle for synthesizing Schiff bases or acrylamide derivatives. For instance, reductive amination with tert-butylamine followed by acylation yields N-(tert-butyl)-N-(2,6-dimethoxybenzyl)acrylamide, a precursor for targeted drug delivery systems. Cytotoxicity studies on such derivatives (e.g., DMCH) require in vitro assays (MTT or apoptosis markers) to evaluate potency against cancer cell lines .

Q. What strategies should be employed to resolve contradictions in reported physicochemical data (e.g., boiling points) for this compound?

  • Methodological Answer : Discrepancies in boiling points (e.g., 285°C in one study vs. lower values elsewhere) may arise from differences in measurement techniques (e.g., atmospheric vs. reduced pressure). Researchers should validate data using differential scanning calorimetry (DSC) or capillary tube methods under standardized conditions. Cross-referencing with NIST databases or replicating experiments in inert atmospheres minimizes oxidative degradation artifacts .

Q. What are the critical considerations for handling this compound to prevent degradation during storage?

  • Methodological Answer : Due to sensitivity to air and moisture, store this compound under inert gas (argon or nitrogen) in amber glass vials at 4°C. Use desiccants like molecular sieves in storage containers. For long-term stability, avoid exposure to strong oxidizers or acidic conditions, as these may trigger aldol condensation or oxidation reactions .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of methoxy groups on the aromatic ring. Fukui indices and molecular electrostatic potential (MEP) maps identify reactive sites for electrophilic or nucleophilic attacks. These predictions guide experimental design, such as optimizing reaction conditions for regioselective functionalization .

Properties

IUPAC Name

2,6-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O3/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSGQHKHUYTJNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187545
Record name Benzaldehyde, 2,6-dimethoxy-
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Molecular Weight

166.17 g/mol
Source PubChem
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CAS No.

3392-97-0
Record name 2,6-Dimethoxybenzaldehyde
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Retrosynthesis Analysis

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